

Fgfr4-IN-9: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Fgfr4-IN-9

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This technical guide provides an in-depth overview of a notable Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, identified in research literature and available commercially as FGFR-IN-9. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental evaluation of this compound.

Core Compound Details

FGFR-IN-9, also referred to as Compound 19 in associated publications, is a potent and reversible inhibitor of FGFR.[1] The key identification and physicochemical properties of this compound are summarized below.

Parameter	Value	Reference
Compound Name	FGFR-IN-9 (Compound 19)	[1]
CAS Number	3024090-08-9	[1]
Molecular Formula	C24H27N7O5	MedChemExpress
Molecular Weight	493.52 g/mol	Calculated

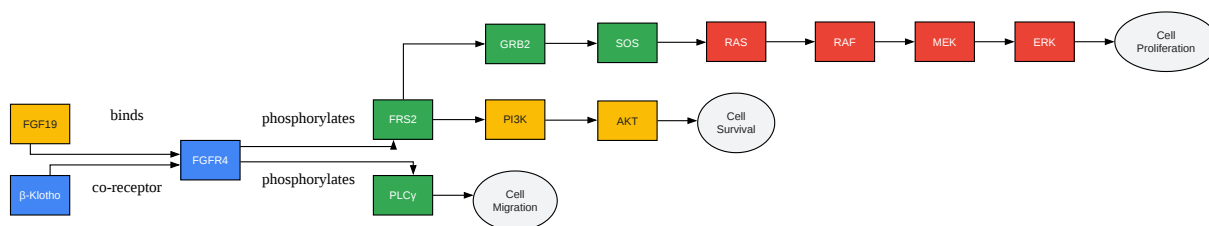
Biological Activity

FGFR-IN-9 demonstrates potent inhibitory activity against wild-type FGFR4 and other members of the FGFR family. Its efficacy has also been evaluated in cellular assays, where it has been shown to inhibit the proliferation of cancer cell lines with activated FGFR signaling.

Assay Type	Target/Cell Line	IC50	Reference
Enzymatic Assay	FGFR4 (Wild Type)	17.1 nM	[1]
Enzymatic Assay	FGFR1	64.3 nM	[1]
Enzymatic Assay	FGFR2	46.7 nM	[1]
Enzymatic Assay	FGFR3	29.6 nM	[1]
Enzymatic Assay	FGFR4 (V550L mutant)	30.7 nM	[1]
Cell Proliferation	HUH7 cells	94.7 ± 28.6 nM	[1]
Cell Proliferation	Ba/F3 FGFR4 (Wild Type)	82.5 ± 19.2 nM	[1]
Cell Proliferation	Ba/F3 FGFR4 (V550L mutant)	260.0 ± 50.2 nM	[1]

Signaling Pathways

FGFR4 is a receptor tyrosine kinase that, upon binding with its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling cascades. These pathways are crucial in cellular processes such as proliferation, differentiation, and migration.[2][3][4][5] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of various cancers, particularly hepatocellular carcinoma.[3][6]



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FGFR4 Signaling Pathway

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory activity of compounds against FGFR4 using a luminescent kinase assay.

Objective:

To determine the in vitro inhibitory potency (IC₅₀) of a test compound against FGFR4 kinase.

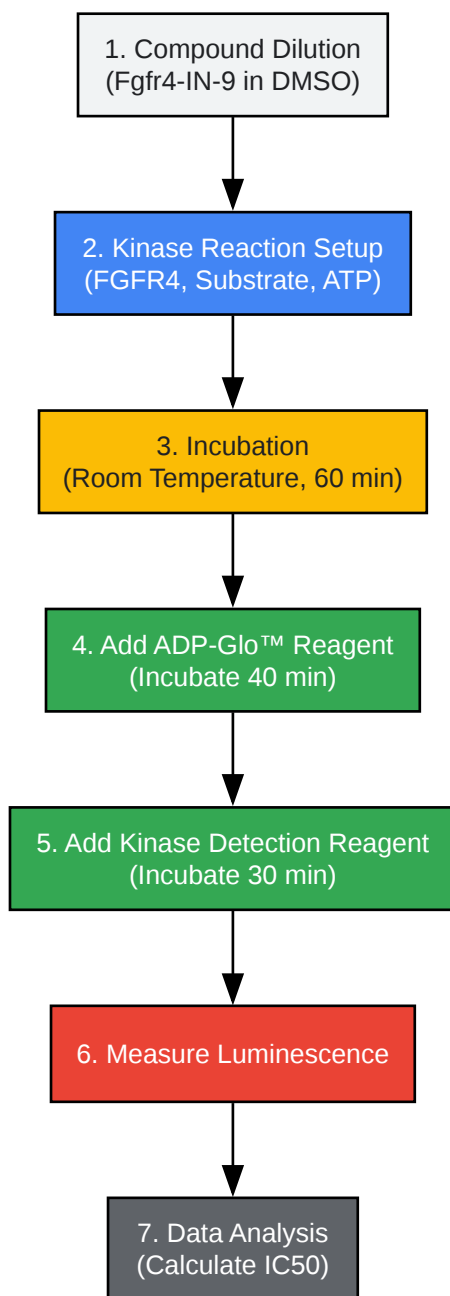
Materials:

- Recombinant human FGFR4 kinase
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
- Test compound (e.g., **Fgfr4-IN-9**) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit

- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- **Kinase Reaction:**
 - Add kinase assay buffer to each well of the assay plate.
 - Add the test compound dilutions or DMSO (for control wells) to the appropriate wells.
 - Add the FGFR4 enzyme to all wells except the negative control.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- **Signal Detection:**
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- **Data Analysis:**
 - Measure the luminescence of each well using a luminometer.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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FGFR4 Kinase Assay Workflow

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